2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and phenylmethoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide
- 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(methoxyphenyl)phenyl]acetamide
Uniqueness
What sets 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N5O3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O3S/c1-2-32-21-12-8-19(9-13-21)24-28-29-25(30(24)26)34-17-23(31)27-20-10-14-22(15-11-20)33-16-18-6-4-3-5-7-18/h3-15H,2,16-17,26H2,1H3,(H,27,31) |
InChI Key |
KAWOHZHEPBKJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.